molecular formula C12H15BrClN3O2S B12249788 1-(5-Bromo-3-chloropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine

1-(5-Bromo-3-chloropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine

Cat. No.: B12249788
M. Wt: 380.69 g/mol
InChI Key: DRPDWOAUIJGWCA-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-chloropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a bromine and chlorine atom on the pyridine ring, and a cyclopropanesulfonyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-chloropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine typically involves multiple steps. One common method starts with the bromination and chlorination of pyridine to obtain 5-bromo-3-chloropyridine. This intermediate is then reacted with piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-chloropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the nitrogen atoms in the piperazine ring.

    Cyclization Reactions: The cyclopropanesulfonyl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the nitrogen atoms in the piperazine ring.

Scientific Research Applications

1-(5-Bromo-3-chloropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition or receptor binding.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-3-chloropyridin-2-yl)ethanol
  • 1-(5-Bromo-3-chloropyridin-2-yl)ethanone
  • 1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanol

Uniqueness

1-(5-Bromo-3-chloropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is unique due to the presence of the cyclopropanesulfonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H15BrClN3O2S

Molecular Weight

380.69 g/mol

IUPAC Name

1-(5-bromo-3-chloropyridin-2-yl)-4-cyclopropylsulfonylpiperazine

InChI

InChI=1S/C12H15BrClN3O2S/c13-9-7-11(14)12(15-8-9)16-3-5-17(6-4-16)20(18,19)10-1-2-10/h7-8,10H,1-6H2

InChI Key

DRPDWOAUIJGWCA-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)Br)Cl

Origin of Product

United States

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